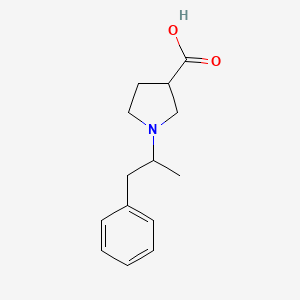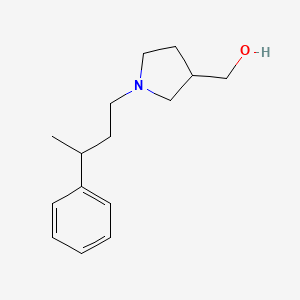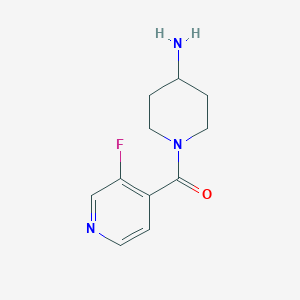![molecular formula C9H8Cl2N4 B1466316 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248967-92-1](/img/structure/B1466316.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Descripción general
Descripción
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a methanamine group, with a 2,4-dichlorophenyl substituent. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor, such as 2,4-dichlorobenzyl chloride.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the methanamine group is oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or the methanamine group to a primary amine.
Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxides and amides.
Reduction Products: Dihydrotriazoles and primary amines.
Substitution Products: Compounds with substituted nucleophiles in place of chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other triazole derivatives with potential biological activities.
Biology:
Antimicrobial Agents: Triazole derivatives, including [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, exhibit antimicrobial properties and can be used in the development of new antibiotics.
Antifungal Agents: The compound has potential antifungal activity and can be used in the treatment of fungal infections.
Medicine:
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical drugs with various therapeutic effects, such as antifungal, antibacterial, and anticancer activities.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as fungicides and herbicides, to protect crops from diseases and pests.
Mecanismo De Acción
The mechanism of action of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Additionally, the compound can interfere with DNA replication and repair mechanisms, resulting in the inhibition of cell growth and division.
Comparación Con Compuestos Similares
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a similar structure but contains a methanol group instead of a methanamine group.
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]acetic acid: This compound has an acetic acid group instead of a methanamine group.
Uniqueness:
Methanamine Group: The presence of the methanamine group in [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine provides unique chemical reactivity and biological activity compared to its analogs.
Biological Activity: The compound’s specific interactions with molecular targets and pathways make it a valuable candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCJPIXVWZYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)


![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)




